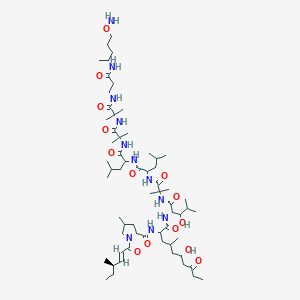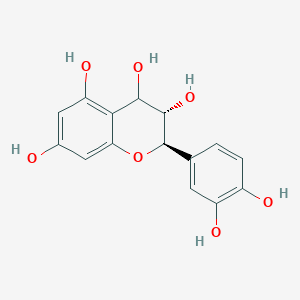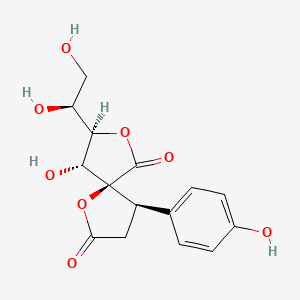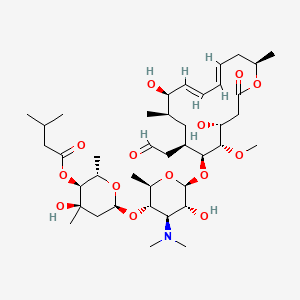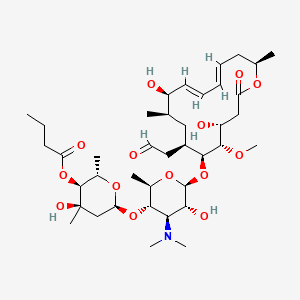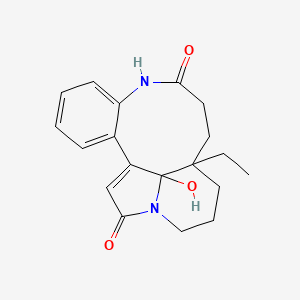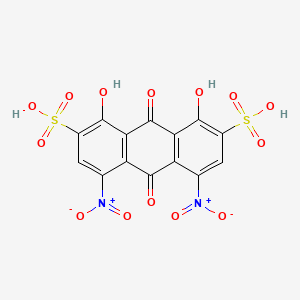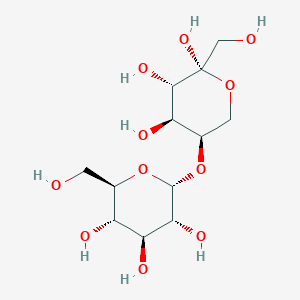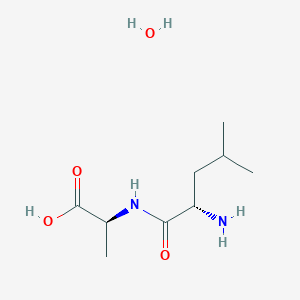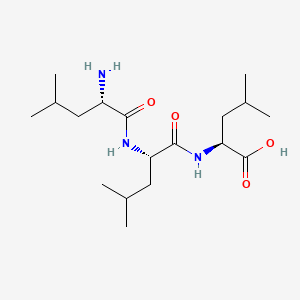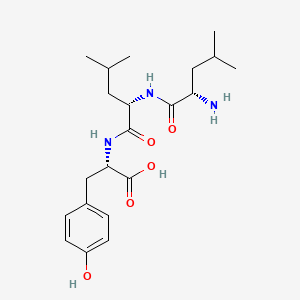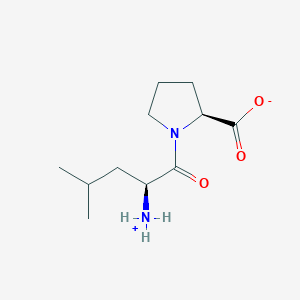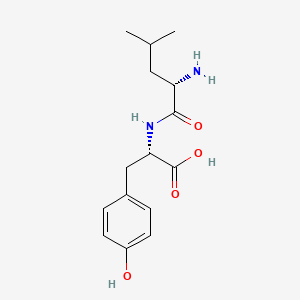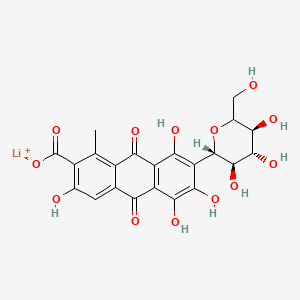
Lithium Carmine
Vue d'ensemble
Description
Lithium Carmine is a compound with the molecular formula C22H19LiO13 . It is used as a vital stain for macrophages .
Molecular Structure Analysis
The molecular structure of Lithium Carmine involves a complex arrangement of carbon, hydrogen, lithium, and oxygen atoms. The exact InChI string representation of the molecule is InChI=1S/C22H20O13.Li/c1-4-8-5 (2-6 (24)9 (4)22 (33)34)13 (25)10-11 (15 (8)27)16 (28)12 (18 (30)17 (10)29)21-20 (32)19 (31)14 (26)7 (3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3, (H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Lithium Carmine include a molecular weight of 498.3 g/mol. It has 8 hydrogen bond donors and 13 hydrogen bond acceptors .
Applications De Recherche Scientifique
Application in Lithium Metal Polymer Technology
Specific Scientific Field
Summary of the Application
Lithium Carmine, also known as Indigo Carmine, is used in Lithium Metal Polymer (LMP) technology. It serves as a cheap, renewable, and electroactive non-soluble organic salt at the positive electrode .
Methods of Application
The electrochemical performance of Lithium metal batteries involving Indigo Carmine was assessed. The active material was able to reversibly insert two Li at an average potential of ≈2.4 V vs. Li + /Li .
Results or Outcomes
The results demonstrated that this active material was able to reversibly insert two Li at an average potential of ≈2.4 V vs. Li + /Li. However, it showed relatively poor stability upon cycling. Post-mortem analyses revealed the poisoning of the Li electrode by Na upon ion exchange reaction between the Na countercations of Indigo Carmine and the conducting salt .
Application in Restoring Performance of Discharged Lithium-Metal Batteries
Specific Scientific Field
Summary of the Application
In lithium-metal batteries, grains of lithium can become electrically isolated from the anode, lowering battery performance. Rest periods after battery discharge might help to solve this problem .
Methods of Application
Experiments were conducted to reveal that electrically isolated lithium metal can reconnect to the anode after calendar ageing of the discharged battery .
Results or Outcomes
The experiments revealed that rest periods after battery discharge might help to reconnect electrically isolated lithium metal to the anode, thereby restoring the performance of discharged lithium-metal batteries .
Application in Liver Cell Research
Specific Scientific Field
Summary of the Application
Lithium Carmine, also known as Indigo Carmine, has been used in the study of sinusoidal cells in the rat liver. This research has contributed much to the development of the concept of the reticulo-endothelial system .
Methods of Application
Sinusoidal cells in the rat liver were studied in vivo and in vitro using the original vital staining with Lithium Carmine. Immunohistochemical and electron-microscopic studies were conducted to identify the dye-incorporating cells .
Results or Outcomes
The studies revealed that the dye-incorporating cells were sinusoidal endothelial cells, Kupffer cells, and monocytes. The endothelial cells took up much more dye than did the Kupffer cells .
Application in Photocatalytic Decomposition
Specific Scientific Field
Summary of the Application
Lithium Carmine, also known as Indigo Carmine, has been used in the photocatalytic decomposition of dyes. It has been used in the synthesis of lithium borate/copper oxide nanocomposites .
Methods of Application
Lithium borate/copper oxide nanocomposite was synthesized using the pechini sol-gel chemical method for the efficient photocatalytic decomposition of Indigo Carmine .
Results or Outcomes
The synthesized nanocomposite was found to be effective in the photocatalytic decomposition of Indigo Carmine .
Propriétés
IUPAC Name |
lithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSROTYBUUQNI-AEXMGWOMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19LiO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium Carmine | |
CAS RN |
12772-56-4 | |
| Record name | Lithium Carmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



